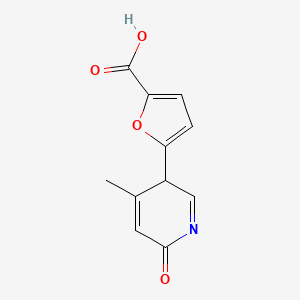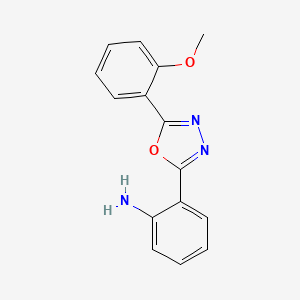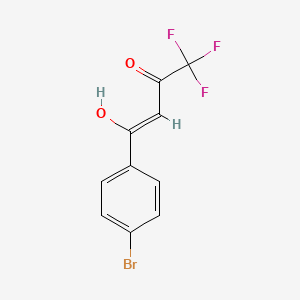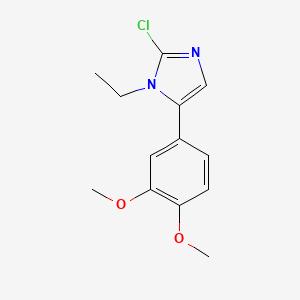
3-Methyl-2-trifluoromethylsulfanyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-trifluoromethylsulfanyl-phenylamine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a phenylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine typically involves the introduction of a trifluoromethylsulfanyl group to a phenylamine precursor. One common method includes the reaction of 3-methyl-phenylamine with trifluoromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2-trifluoromethylsulfanyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of 3-Methyl-2-trifluoromethylsulfinyl-phenylamine or 3-Methyl-2-trifluoromethylsulfonyl-phenylamine.
Reduction: Formation of 3-Methyl-2-thiol-phenylamine.
Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Methyl-2-trifluoromethylsulfanyl-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.
Similar Compounds:
- 2-Methyl-5-trifluoromethylsulfanyl-phenylamine
- 3-Methyl-4-trifluoromethylsulfanyl-phenylamine
- 3-Methyl-2-trifluoromethylsulfinyl-phenylamine
Comparison: this compound is unique due to the specific positioning of the trifluoromethylsulfanyl group and the methyl group on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The trifluoromethylsulfanyl group imparts distinct electronic and steric effects, making this compound particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C8H8F3NS |
|---|---|
Peso molecular |
207.22 g/mol |
Nombre IUPAC |
3-methyl-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-5-3-2-4-6(12)7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
Clave InChI |
RRFAWJZCIKKRGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)




![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)



![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)

![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)
